molecular formula C5H4N4O B7782562 [1,2,4]Triazolo[4,3-b]pyridazin-6-ol CAS No. 20552-63-0

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol

Cat. No.: B7782562
CAS No.: 20552-63-0
M. Wt: 136.11 g/mol
InChI Key: LDGXFPTUGULLJC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol is a heterocyclic compound that features a fused triazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 3-oxo-3,4-dihydro-2H-pyridazine-1-carboxylic acid derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridazine-6-one derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGXFPTUGULLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942733
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20552-63-0
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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